molecular formula C17H20N2O3 B089581 N-(4-Amino-2,5-diethoxyphenyl)benzamide CAS No. 120-00-3

N-(4-Amino-2,5-diethoxyphenyl)benzamide

Cat. No.: B089581
CAS No.: 120-00-3
M. Wt: 300.35 g/mol
InChI Key: CNXZLZNEIYFZGU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-(4-Amino-2,5-diethoxyphenyl)benzamide, also known as Fast Blue BB Base, is a small molecule that primarily targets enzymes such as polymerase chain reaction (PCR), DNA topoisomerase I, and DNA gyrase . These enzymes play crucial roles in DNA replication and cell division, making them important targets for this compound.

Mode of Action

Fast Blue BB Base interacts with its targets by inhibiting their enzymatic activity This inhibition disrupts the normal function of these enzymes, leading to changes in the cell’s ability to replicate its DNA and divide

Biochemical Pathways

The inhibition of PCR, DNA topoisomerase I, and DNA gyrase by Fast Blue BB Base affects the biochemical pathways involved in DNA replication and cell division . By disrupting these pathways, the compound can interfere with the growth and proliferation of cells. The downstream effects of this disruption can vary depending on the type of cell and the specific context within the organism.

Pharmacokinetics

The compound’s solubility in dmf:h2o (9:1) at 10 mg/ml suggests that it may have good bioavailability

Result of Action

The inhibition of key enzymes by Fast Blue BB Base can lead to the suppression of cell growth and division . For example, it has been shown to inhibit the growth of human leukemia cells in culture . The molecular and cellular effects of Fast Blue BB Base’s action are likely to be diverse and context-dependent, reflecting the wide range of processes that depend on the targeted enzymes.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2,5-diethoxyphenyl)benzamide undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Amino-2,5-diethoxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in diagnostic assays to detect specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized as a dye in manufacturing processes

Comparison with Similar Compounds

N-(4-Amino-2,5-diethoxyphenyl)benzamide is unique due to its specific structure and functional groups. Similar compounds include:

These compounds share similar structural features but differ in the substitution pattern on the benzene ring, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

N-(4-amino-2,5-diethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-21-15-11-14(16(22-4-2)10-13(15)18)19-17(20)12-8-6-5-7-9-12/h5-11H,3-4,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXZLZNEIYFZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1N)OCC)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059504
Record name Benzamide, N-(4-amino-2,5-diethoxyphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120-00-3
Record name Fast Blue BB
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name C.I. 37175
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Record name Fast Blue BB Base
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Benzamide, N-(4-amino-2,5-diethoxyphenyl)-
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Record name Benzamide, N-(4-amino-2,5-diethoxyphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-amino-2',5'-diethoxybenzanilide
Source European Chemicals Agency (ECHA)
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Record name N-(4-AMINO-2,5-DIETHOXYPHENYL)BENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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